1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
“1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) ligand was achieved using a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, it’s worth noting that compounds with similar structures have been involved in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.27 and a molecular formula of C14H15NO5 .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Approaches : A variety of synthesis methods have been employed to create derivatives of compounds related to 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. For instance, 3-Carbamoyl derivatives of 4-phenyl-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine, a compound structurally similar, were synthesized via cyclocondensation of 2-benzylideneacetoacetic ester with β-aminocrotonic acid amide or anilides (Zandersons et al., 1991).
- Characterization and Analysis : Spectroscopic properties of structurally related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using techniques like FT-IR, NMR, UV, and quantum chemical methods (Devi, Bishnoi, & Fatma, 2020).
Applications in Material Science
- Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, compounds that include ethoxycarbonyl groups, have been synthesized and identified as potential candidates for optical limiting applications due to their significant nonlinear optical properties (Chandrakantha et al., 2013).
Potential Pharmacological Interest
- Synthesis of Pharmacologically Relevant Derivatives : Synthesis of new 1H-1-pyrrolylcarboxamides, which include derivatives with ethoxycarbonyl groups, has been conducted for pharmacological studies. These compounds have been characterized and identified for their potential interest in pharmacology (Bijev, Prodanova, & Nankov, 2003).
- Nootropic Agents : Research into the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, which may include structures akin to this compound, was directed towards investigating their potential as nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-20-14(19)9-3-5-11(6-4-9)15-8-10(13(17)18)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFWULBRYXNLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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